molecular formula C18H15N3O3 B11427155 N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11427155
M. Wt: 321.3 g/mol
InChI Key: BPVUCPWCGLEVDV-UHFFFAOYSA-N
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Description

  • N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a chemical compound with the following structure:

    C16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3\text{S}C16​H14​N2​O3​S

    .
  • It belongs to the class of oxazole derivatives, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
  • The compound’s systematic name reflects its substituents: a cyano group (CN) on the phenyl ring at position 4, a methoxy group (OCH₃) on the phenyl ring at position 2, and an oxazole ring fused to a carboxamide group.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use established methods for constructing oxazole rings and amide linkages.
    • Industrial production methods likely involve multi-step processes, including cyclization reactions and amide bond formation.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups.

      Oxidation: Oxidation of the thioether group (methylthio) could yield the corresponding sulfoxide or sulfone.

      Reduction: Reduction of the cyano group could lead to an amine.

      Substitution: The phenyl rings are susceptible to electrophilic aromatic substitution reactions.

      Common Reagents: For oxidation, reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used. Reduction may involve lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Major Products: The specific products depend on reaction conditions and substituent positions.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its structural features.

      Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal therapeutic applications.

      Industry: It may find use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • The exact mechanism remains speculative without specific studies. understanding its interactions with cellular components (e.g., proteins, nucleic acids) is crucial.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    Remember that while I’ve provided an overview, further research and experimental data are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C18H15N3O3

    Molecular Weight

    321.3 g/mol

    IUPAC Name

    N-(4-cyanophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

    InChI

    InChI=1S/C18H15N3O3/c1-23-16-5-3-2-4-14(16)15-10-17(24-21-15)18(22)20-13-8-6-12(11-19)7-9-13/h2-9,17H,10H2,1H3,(H,20,22)

    InChI Key

    BPVUCPWCGLEVDV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C#N

    Origin of Product

    United States

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